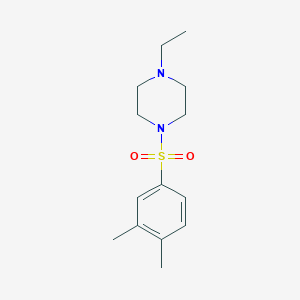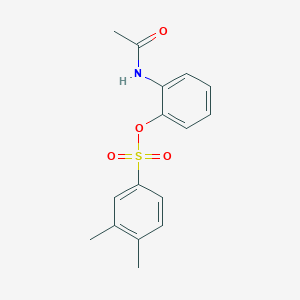
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide (HTB) is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. HTB is a white crystalline solid that is soluble in water and has a molecular weight of 319.4 g/mol. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Applications De Recherche Scientifique
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In particular, N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide a promising candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In particular, the compound has been shown to exhibit anti-inflammatory, antitumor, and antiviral effects. N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects. Additionally, N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide is its ability to inhibit the activity of COX-2, making it a promising candidate for the development of new anti-inflammatory drugs. Additionally, N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been found to exhibit a range of other biological activities, including antitumor and antiviral effects. However, there are also some limitations associated with the use of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments. For example, the compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that could be explored in the study of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One possible direction is the development of new anti-inflammatory drugs based on the structure of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide. Another possible direction is the investigation of the antitumor and antiviral effects of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, with the aim of developing new anticancer and antiviral drugs. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide, which may help to identify new targets for drug development. Finally, the safety and toxicity of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide could be further investigated, with the aim of determining its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-hydroxybenzenesulfonamide with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a white crystalline solid. The purity of the synthesized compound can be further improved through recrystallization from a suitable solvent.
Propriétés
Nom du produit |
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-10-7-11(2)15(12(3)8-10)20(18,19)16-13-5-4-6-14(17)9-13/h4-9,16-17H,1-3H3 |
Clé InChI |
XBTKPLUUECVHIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)

![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)





![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)




